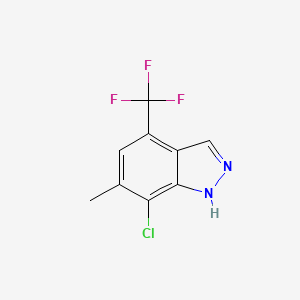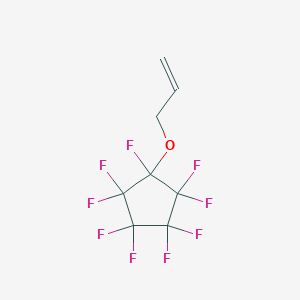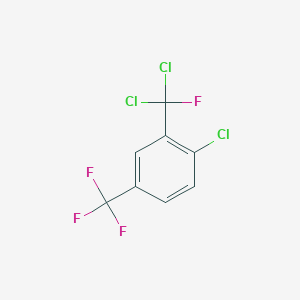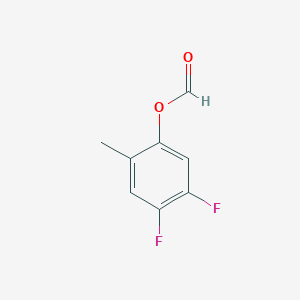
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with phenyl, trifluoromethyl, and cyano groups
准备方法
The synthesis of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the pyridine ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反应分析
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学研究应用
4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound has shown fungicidal activity, making it a candidate for developing new fungicides.
Material Science: Its unique structure makes it a potential candidate for developing new materials with specific properties.
作用机制
The mechanism of action of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile involves its interaction with specific molecular targets. In the case of its fungicidal activity, it disrupts the normal metabolic processes of the fungi, leading to their death. The exact molecular pathways involved can vary depending on the specific application and target organism .
相似化合物的比较
Similar compounds to 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile include other pyridine derivatives with different substituents. For example:
4-Phenyl-6-(trifluoromethyl)-2-aminopyrimidine: This compound has similar fungicidal properties but differs in its substituents and specific activity.
6-Aryl-2-azido-4-(trifluoromethyl)pyrimidines: These compounds are used in different applications, such as click chemistry for material science.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-oxo-4-phenyl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)11-6-9(8-4-2-1-3-5-8)10(7-17)12(19)18-11/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDIQLYKDAOYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
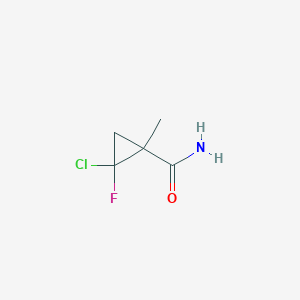
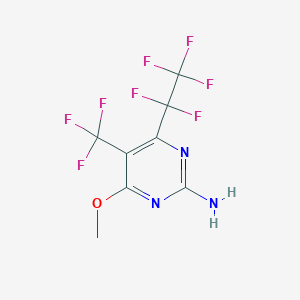
![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)
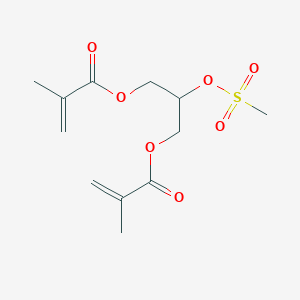

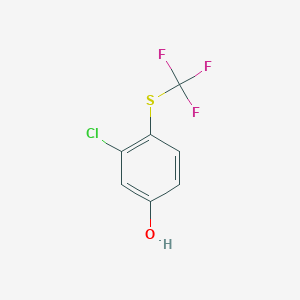


![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)
